molecular formula C15H16O6S B1677181 奥迪帕西 CAS No. 137215-12-4

奥迪帕西

货号 B1677181
CAS 编号: 137215-12-4
分子量: 324.4 g/mol
InChI 键: JRHNIQQUVJOPQC-AQNFWKISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Odiparcil is an orally-available small molecule that can potentially decrease the lysosomal accumulation of chondroitin sulfate (CS) and dermatan sulfate (DS) in patients with certain Mucopolysaccharidosis (MPS) subtypes (MPS I, II, IVa, VI, and VII) . It is being developed for the treatment of several subtypes of MPS, a group of rare and progressive genetic disorders .


Synthesis Analysis

Odiparcil effectively diverts the synthesis of cellular glycosaminoglycans into secreted soluble species . This effect can be used for reducing cellular and tissue GAG accumulation in MPS VI models .


Molecular Structure Analysis

The molecular formula of Odiparcil is C15H16O6S . It is a beta-d-thioxyloside analog .


Chemical Reactions Analysis

Odiparcil changes the way DS and CS are synthesized, thereby facilitating the production of soluble DS and CS glycosaminoglycans (GAGs), which can be excreted in the urine, rather than accumulating in cells .


Physical And Chemical Properties Analysis

Odiparcil is a small molecule that is well distributed in the body . It is an orally active beta-d-thioxyloside analog .

科学研究应用

抗血栓活性

奥迪帕西是一种新型的 β-d-硫代木糖苷类似物,具有显著的抗血栓活性。它以提高循环内源性硫酸软骨素相关糖胺聚糖 (GAG) 水平而闻名,从而降低了不良出血事件的风险。临床研究表明,奥迪帕西与阿司匹林或依诺肝素一起给药时,会导致 GAG 水平显着高于基线水平。这表明它可以用作口服抗凝剂,与华法林等传统疗法相比,疗效相似,但对止血的风险较低 (Myers 等人,2008 年)

粘多糖贮积症 VI 型的治疗

奥迪帕西已显示出作为粘多糖贮积症 VI 型 (MPS VI) 的糖胺聚糖清除疗法的潜力,MPS VI 是一种溶酶体贮积病。它有助于减少细胞中特定糖胺聚糖的积累,这是 MPS VI 发病机制中的一个关键因素。体外研究表明,奥迪帕西刺激硫酸化的 GAG 分泌到培养基中,并有效减少细胞内硫酸软骨素的积累。动物模型研究也支持其疗效,显示 MPS VI 模型中组织 GAG 积累和病理性软骨增厚显着减少 (Entchev 等人,2020 年)

粘多糖贮积症 VI 型的临床试验

一项针对 MPS VI 患者的奥迪帕西 IIa 期研究证明了其安全性和药效学。该研究观察到总尿 GAGs 增加,并且 GAG 水平随着奥迪帕西剂量的增加而线性增加。它显示出有希望的临床益处,包括疼痛、角膜混浊、心脏、血管和呼吸功能的改善。这表明奥迪帕西作为一种口服疗法具有潜力,可以减少 MPS VI 患者的细胞和组织 GAG 积累,为酶替代疗法提供补充或替代方法 (Guffon 等人,2021 年)

粘多糖贮积症 VI 型中的眼表型

对 MPS VI 相关眼表型和奥迪帕西治疗的治疗效果的研究揭示了其在解决与 MPS VI 相关的眼部疾病(尤其是角膜表现)方面的潜力。在硫酸酯酶 B 缺陷小鼠模型中,口服奥迪帕西显着减少了眼睛中的 GAG 积累,并恢复了角膜形态。这表明奥迪帕西有可能作为一种有效的疗法,用于治疗与 MPS VI 疾病相关的眼表型 (Entchev 等人,2021 年)

属性

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNIQQUVJOPQC-AQNFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057639
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Odiparcil

CAS RN

137215-12-4
Record name Odiparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odiparcil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odiparcil
Reactant of Route 2
Odiparcil
Reactant of Route 3
Reactant of Route 3
Odiparcil
Reactant of Route 4
Odiparcil
Reactant of Route 5
Odiparcil
Reactant of Route 6
Odiparcil

Citations

For This Compound
165
Citations
E Entchev, I Jantzen, P Masson, S Bocart, B Bournique… - PloS one, 2020 - journals.plos.org
… The therapeutic efficacy of odiparcil was similar in models of … Our data demonstrate that odiparcil effectively diverts the … Therefore, our data reveal the potential of odiparcil as an …
Number of citations: 18 journals.plos.org
E Entchev, S Antonelli, V Mauro, N Cimbolini… - Molecular Genetics and …, 2022 - Elsevier
… In the early disease model of MPS VI, odiparcil partially reduced corneal opacity area, but … reduced with odiparcil treatment. Taken together, we further reveal the potential of odiparcil to …
Number of citations: 8 www.sciencedirect.com
N Guffon, P Chowdary, EL Teles… - Journal of Inherited …, 2022 - Wiley Online Library
… and odiparcil exposure occurred with increased odiparcil dose. Odiparcil demonstrated a … , vascular, and respiratory functions in the odiparcil groups vs placebo. This study confirmed …
Number of citations: 5 onlinelibrary.wiley.com
AL Myers, VV Upreti, M Khurana… - The Journal of Clinical …, 2008 - Wiley Online Library
… administration of odiparcil with … odiparcil plasma levels were correlated with a rise in hepatic transaminases, an adverse drug event observed in several subjects; and plasma odiparcil …
Number of citations: 15 accp1.onlinelibrary.wiley.com
P Tuyaa-Boustugue, I Jantzen, H Zhang… - Molecular Genetics and …, 2023 - Elsevier
… suggested that odiparcil acts via diverting the synthesis of CS and DS into odiparcil-bound … In conclusion, our data demonstrates odiparcil efficiently reduced lysosome abundance and …
Number of citations: 0 www.sciencedirect.com
JR Toomey, MA Abboud, RE Valocik, PF Koster… - Journal of Thrombosis …, 2006 - Elsevier
… Other than thrombin‐related effects, no odiparcil effects on platelet function were observed. In antidote studies, it was demonstrated that odiparcil‐induced antithrombotic activity could …
Number of citations: 38 www.sciencedirect.com
JD Eskoa, CA Dwyerb, SH Kanc… - Abstracts/Molecular …, 2018 - researchgate.net
… improvement in mobility of the MPS VI odiparcil-treated animals. Remarkably, histological … morphology upon odiparcil treatment. In conclusion, our data demonstrate that odiparcil given …
Number of citations: 2 www.researchgate.net
N Madhana Priya, P Archana Pai, D Thirumal Kumar… - Molecular Diversity, 2023 - Springer
… The native along with G137V and G144R structures were fixed as the receptors and subjected to Molecular docking with the small molecule Odiparcil to analyze the binding efficiency …
Number of citations: 3 link.springer.com
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
… odiparcil for preventing VTE after total knee replacement in 954 patients who were randomized to receive three doses of odiparcil (… a higher risk for patients taking odiparcil 250 mg (RR, …
Number of citations: 57 www.thieme-connect.com
J Hirsh, M O'Donnell, JW Eikelboom - Circulation, 2007 - Am Heart Assoc
… Odiparcil is an orally active β-d-xyloside that promotes the in vivo release of chondroitin and … Odiparcil has been evaluated in phase 2 trials of patients with venous thromboembolism (…
Number of citations: 308 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。